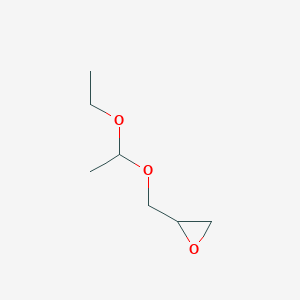

2,3-Epoxy-1-(1-ethoxyethoxy)propane

Description

Contextualizing 2,3-Epoxy-1-(1-ethoxyethoxy)propane within Ether-Substituted Epoxides Research

Ether-substituted epoxides represent a significant subclass of epoxides, characterized by the presence of both an ether linkage and an oxirane ring within the same molecule. rsc.org The epoxide group, a three-atom cyclic ether, is notable for its substantial ring strain, which renders it highly susceptible to ring-opening reactions by a wide array of nucleophiles. wikipedia.orglongdom.org This inherent reactivity makes epoxides valuable intermediates in organic synthesis. mdpi.com

Foundational Research and Evolving Perspectives on this compound

While specific foundational studies focusing exclusively on this compound are not extensively documented in seminal literature, its scientific context is built upon the broader history of glycidyl (B131873) ether synthesis. Glycidyl ethers are commonly synthesized by the reaction of an alcohol with epichlorohydrin (B41342) in the presence of a base. chalmers.segoogle.com A significant advancement in this area was the introduction of solvent-free methods and phase-transfer catalysis, which utilize catalysts like tetrabutylammonium (B224687) hydrogen sulphate to facilitate the reaction between the alcohol and epichlorohydrin, often in the presence of a concentrated aqueous base like sodium hydroxide (B78521). chalmers.segoogle.comchemicalbook.com These methods offer improved yields and more convenient purification processes, as they can mitigate side reactions and reduce the need for hazardous organic solvents. chalmers.segoogle.com

The evolving perspective on this compound is linked to its role as a functional monomer in polymer science. The acetal (B89532) group (1-ethoxyethoxy) serves as an acid-labile protecting group for the hydroxyl functionality of glycidol (B123203). This protection strategy is crucial for controlled polymerization processes. After polymerization via the epoxide ring, the protecting groups on the resulting polyether can be removed in a subsequent step to reveal pendant hydroxyl groups. rsc.org This approach is central to the synthesis of well-defined, functional polyethers, such as polyglycidol derivatives, which are of increasing interest for advanced applications. The compound is often supplied to researchers for early discovery, indicating its ongoing relevance in the exploration of new materials and synthetic methodologies. sigmaaldrich.comsigmaaldrich.com

Strategic Importance of this compound as a Versatile Building Block in Contemporary Organic and Polymer Chemistry

The strategic value of this compound stems from its identity as a bifunctional building block, enabling complex molecular architectures in both organic and polymer chemistry.

In Organic Synthesis: The primary reactive site is the strained epoxide ring, which readily undergoes nucleophilic ring-opening reactions. wikipedia.org This reaction is a cornerstone of epoxide chemistry, allowing for the introduction of a wide range of functional groups. Depending on the nucleophile and reaction conditions (acidic or basic), the ring can be opened to form valuable products. longdom.orgmt.com For instance, reaction with water leads to a diol, while alcohols yield β-hydroxy ethers, and amines produce β-hydroxyamines. mt.com The 1-ethoxyethoxy group functions as a protecting group for a primary alcohol. This acetal can be selectively cleaved under mild acidic conditions to unmask the hydroxyl group for subsequent transformations. This makes the molecule a protected synthetic equivalent of glycidol, a highly useful chiral building block.

| Nucleophile | Reaction Type | Resulting Functional Group |

| Water (H₂O) | Hydrolysis | Diol |

| Alcohol (R-OH) | Alcoholysis | β-Hydroxy Ether |

| Amine (R-NH₂) | Aminolysis | β-Hydroxyamine |

| Thiol (R-SH) | Thiolysis | β-Hydroxy Mercaptan |

In Polymer Chemistry: this compound serves as a functional monomer for the synthesis of advanced polymers. It can undergo cationic ring-opening polymerization, initiated by acids, to form a polyether backbone. biosynth.commdpi.com The key feature of the resulting polymer is the series of pendant 1-ethoxyethoxy groups along the chain.

The true versatility of this monomer is realized in a post-polymerization modification step. The acid-labile acetal protecting groups can be quantitatively removed to yield a functional polyether with pendant primary hydroxyl (-CH₂OH) groups. rsc.org This resulting functional polymer, a derivative of poly(glycidol), serves as a versatile platform for further chemical modification. The hydroxyl groups can be used for:

Grafting: Attaching other polymer chains to create graft copolymers.

Cross-linking: Forming networks to create hydrogels or thermoset materials.

Functionalization: Introducing a wide variety of chemical moieties to tailor the polymer's properties for specific applications, such as in drug delivery or as dispersants. elsevierpure.com

This monomer-first, then modify approach is a powerful strategy for creating tailor-made, functional poly(ethylene glycol) (PEG)-based materials with precisely controlled architectures and properties. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2-(1-ethoxyethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-8-6(2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOYNWCKHRXSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

152950-85-1 | |

| Record name | Oxirane, 2-[(1-ethoxyethoxy)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152950-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80518057 | |

| Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4416-85-7 | |

| Record name | 2-[(1-Ethoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4416-85-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Understanding of 2,3 Epoxy 1 1 Ethoxyethoxy Propane

Established Synthetic Routes for 2,3-Epoxy-1-(1-ethoxyethoxy)propane

The primary and most established method for synthesizing this compound falls under the general synthesis of glycidyl (B131873) ethers. This process typically involves two key steps: the coupling of an alcohol with an epihalohydrin, followed by dehydrohalogenation.

In the context of this compound, the precursor alcohol is 1-(1-ethoxyethoxy)propan-2-ol. This alcohol is first protected with an ethoxyethyl group. The synthesis then proceeds by reacting this protected alcohol with an epihalohydrin, most commonly epichlorohydrin (B41342), in the presence of a Lewis acid catalyst such as tin tetrachloride or boron trifluoride. This initial reaction forms a halohydrin ether intermediate. The subsequent step involves a dehydrohalogenation reaction, where a base, typically an alkali metal hydroxide (B78521) like sodium hydroxide, is used to promote an intramolecular ring-closure, yielding the final epoxide product, this compound, and a salt byproduct. google.comgoogle.com

An alternative, though less direct, route involves the epoxidation of the corresponding allyl ether, which is allyl 1-ethoxyethyl ether. This method utilizes an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA), to convert the alkene functionality of the allyl group into an epoxide ring. universalclass.com The choice of oxidant and reaction conditions is crucial to ensure high selectivity and yield.

A specific synthetic pathway that has been noted involves transfer reactions. One such mentioned route is the synthesis from 1,2,4,5-tetrahydrobenzene and ethylene (B1197577) oxide. biosynth.com In this type of reaction, an oxygen atom is transferred from a donor molecule, in this case, ethylene oxide, to an acceptor molecule, leading to the formation of the desired epoxide. While less common than the glycidyl ether synthesis from epichlorohydrin, transfer epoxidation represents an alternative approach. The efficiency of such a reaction would be highly dependent on the catalyst and reaction conditions employed to facilitate the oxygen transfer.

Reaction Mechanisms Underlying this compound Formation

The formation of this compound via the reaction of 1-(1-ethoxyethoxy)propan-2-ol and epichlorohydrin proceeds through a well-understood two-step mechanism.

Step 1: Coupling Reaction (Formation of the Halohydrin Ether)

The synthesis is initiated by the activation of epichlorohydrin by a Lewis acid catalyst. The alcohol, 1-(1-ethoxyethoxy)propan-2-ol, then acts as a nucleophile, attacking the less sterically hindered carbon of the activated epoxide ring of epichlorohydrin. This results in the opening of the epoxide ring and the formation of a chlorohydrin ether intermediate.

Step 2: Dehydrohalogenation (Epoxide Ring Formation)

The second step is an intramolecular Williamson ether synthesis. A base, such as sodium hydroxide, is introduced, which deprotonates the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide. This alkoxide then undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the oxygen atom attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and forming the stable three-membered epoxide ring of this compound. google.comgoogle.com

In the case of epoxidation of allyl 1-ethoxyethyl ether with a peroxy acid, the mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond of the allyl group. This "butterfly mechanism" proceeds through a non-polar transition state, resulting in the syn-addition of the oxygen atom to the alkene, thus forming the epoxide ring.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry are increasingly being applied to epoxide synthesis to mitigate environmental impact and improve safety and efficiency. numberanalytics.com For the production of this compound, several sustainable strategies can be considered.

One key principle is the use of safer and more environmentally benign oxidants. Instead of traditional peroxy acids, which can be hazardous, hydrogen peroxide is a much greener alternative, with water being the only byproduct. acsgcipr.orgorganic-chemistry.org The use of hydrogen peroxide can be coupled with various catalysts, such as manganese, tungsten, or rhenium complexes, to enhance reactivity and selectivity under milder conditions. organic-chemistry.orgnih.gov

Another approach is the development of electrochemical epoxidation methods. These methods can use water as the source of oxygen and operate at room temperature and pressure, significantly reducing energy consumption and avoiding the use of hazardous chemical oxidants. acs.org The generation of hydrogen as a valuable byproduct further enhances the sustainability of this approach. acs.org

Improving atom economy is also a central tenet of green chemistry. Catalytic systems that allow for high conversion and selectivity minimize the formation of byproducts and waste. acsgcipr.org Furthermore, the use of biocatalysis, employing enzymes to carry out the epoxidation, represents a promising future direction for highly selective and sustainable synthesis.

Chemical Reactivity and Transformation Studies of 2,3 Epoxy 1 1 Ethoxyethoxy Propane

Investigation of Epoxide Ring-Opening Dynamics of 2,3-Epoxy-1-(1-ethoxyethoxy)propane

The reactivity of this compound is largely dictated by the strained three-membered epoxide ring, which is susceptible to cleavage under both acidic and basic conditions. libretexts.orgopenstax.org This reactivity is fundamental to its role in various chemical transformations.

Formation of Ether and Oxirane Derivatives via Ring Opening

The epoxide ring of this compound can be opened to yield ether or oxirane derivatives. biosynth.com Under acidic conditions, the reaction proceeds via a protonated epoxide intermediate. The nucleophilic attack that follows can be complex, exhibiting characteristics of both SN1 and SN2 mechanisms. libretexts.orgopenstax.org For instance, in the presence of anhydrous acids (HX), a trans-halohydrin is formed. libretexts.orglibretexts.org The regioselectivity of this acid-catalyzed opening depends on the substitution pattern of the epoxide. When both carbon atoms of the epoxide are primary or secondary, the nucleophile preferentially attacks the less substituted carbon (an SN2-like outcome). libretexts.orgopenstax.org However, if one carbon is tertiary, the attack occurs at the more substituted carbon, which is an SN1-like result. libretexts.orgopenstax.org

Conversely, base-catalyzed ring-opening is a more straightforward SN2 reaction. libretexts.orgopenstax.org Strong nucleophiles, such as hydroxide (B78521) or alkoxide ions, attack the less sterically hindered carbon of the epoxide ring. libretexts.orgmasterorganicchemistry.com This reaction leads to the formation of a 1,2-diol after protonation if hydroxide is the nucleophile, or an ether derivative if an alkoxide is used. libretexts.orglibretexts.org

Reactivity with Polymer Hydroxyl Groups

This compound readily reacts with the hydroxyl groups present on polymer chains. biosynth.com This reaction involves the nucleophilic attack of the polymer's hydroxyl group on the epoxide ring of the monomer. The high reactivity is attributed to the significant ring strain of the epoxide, approximately 13 kcal/mol, and the polarity induced by the oxygen atom. masterorganicchemistry.combme.hu This process, often occurring at elevated temperatures, results in the formation of a secondary hydroxyl group. bme.hu The newly formed secondary hydroxyl group can then, in turn, react with another epoxide group, leading to further reactions. bme.hu

Mechanistic Analysis of Cationic Polymerization Pathways for this compound

Cationic polymerization of this compound is a chain-growth process initiated by a cationic species. biosynth.comwikipedia.org This type of polymerization is suitable for monomers that are nucleophilic and can form stable cations, such as heterocycles like epoxides. wikipedia.org

The mechanism involves several key steps:

Initiation: The process starts when an initiator, such as a protic acid or a Lewis acid, interacts with the monomer to form a carbocation. youtube.com

Propagation: The newly formed cationic center then reacts with subsequent monomer molecules. youtube.com This addition occurs in a head-to-tail fashion, regenerating the cationic active site at the end of the growing polymer chain. wikipedia.org

Termination: The polymerization process can be concluded through various mechanisms, including reaction with a counterion, or chain transfer to a monomer or solvent. youtube.com

The solvent plays a critical role in cationic polymerization, as its ability to solvate and stabilize the ionic species influences the reactivity of the propagating chain. wikipedia.org

Advanced Studies in Anionic Polymerization of this compound to Polyglycidol

The synthesis of linear polyglycidol is achieved through the anionic polymerization of this compound, where the ethoxyethyl group serves as a protecting group for the hydroxyl functionality. mdpi.com This protection is essential to prevent the branching that would otherwise occur from the reaction of the hydroxyl group. mdpi.com

Role of Initiator Systems in Anionic Polymerization (e.g., Aliphatic Alcohols, Potassium Hydride, Potassium Naphthalenide)

The choice of initiator is critical in controlling the anionic polymerization process. Common initiators include systems based on aliphatic alcohols in combination with strong bases like potassium hydride or potassium naphthalenide. These systems generate alkoxide species that initiate the polymerization. Sterically hindered initiators are often preferred to ensure efficient initiation and control over the polymer's molecular weight distribution. afinitica.com The use of these initiators in polar solvents like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C) helps to suppress side reactions, such as the attack of the propagating chain on the ester carbonyl group in other monomers. afinitica.com

Polymer Transfer Reactions and Molecular Weight Control in Polyglycidol Synthesis from this compound

In the anionic polymerization of glycidol (B123203) itself, the hydroxyl group is responsible for chain transfer reactions, which leads to the formation of branched polymers. mdpi.com However, by using the protected monomer, this compound, these chain transfer reactions involving the hydroxyl group are prevented. mdpi.com This allows for a "living" polymerization process, where the polymer chains continue to grow as long as monomer is available, and termination reactions are largely absent. google.com This living character enables precise control over the molecular weight and results in polymers with a narrow molecular weight distribution. afinitica.com The final linear polyglycidol is obtained after the removal of the ethoxyethyl protecting groups. mdpi.com

Data Tables

Table 1: Reactivity of Epoxide Ring in this compound

| Condition | Reagent/Catalyst | Primary Product Type | Mechanism | Key Characteristics |

| Acidic | H₃O⁺ | 1,2-diol (vicinal glycol) | SN1/SN2 Hybrid | Attack at more substituted carbon if one is tertiary. libretexts.orgopenstax.org |

| Acidic | Anhydrous HX | trans-Halohydrin | SN1/SN2 Hybrid | Backside attack on the protonated epoxide. libretexts.orglibretexts.org |

| Basic | Strong Nucleophiles (e.g., RO⁻, HO⁻) | Ether or 1,2-diol | SN2 | Attack at the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.com |

Table 2: Polymerization Methods for this compound

| Polymerization Type | Initiator Type | Key Features | Resulting Polymer Architecture |

| Cationic | Protic or Lewis Acids | Chain-growth polymerization. wikipedia.orgyoutube.com | Branched or linear, depending on conditions. |

| Anionic | Alkoxides (from Aliphatic Alcohols + Base) | Living polymerization with protected monomer. mdpi.comgoogle.com | Linear polyglycidol (after deprotection). mdpi.com |

Methodologies for Achieving High Molecular Weight Polyglycidol from this compound

The synthesis of high molecular weight linear polyglycidol (LPG) is primarily achieved through the ring-opening polymerization of protected glycidol monomers like EEGE, followed by the removal of the protecting group. mpg.de The direct polymerization of unprotected glycidol typically leads to hyperbranched structures rather than the desired linear chains. mpg.de Several methodologies have been explored to produce high molecular weight poly(ethoxyethyl glycidyl (B131873) ether) (PEEGE), the precursor to LPG.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a common and effective method for synthesizing PEEGE with controlled molecular weights and narrow molecular weight distributions (dispersity, Đ ≤ 1.07). mpg.deresearchgate.net This "living" polymerization technique allows for the synthesis of well-defined polymers. The process is typically initiated by strong bases, such as alkali metal alkoxides. For instance, potassium-based initiators, such as those generated from potassium naphthalenide or potassium hydroxide, are frequently used. researchgate.net

However, achieving very high molecular weights (>10,000 g/mol ) via AROP can be challenging due to the occurrence of chain-transfer reactions to the monomer. nih.gov This side reaction involves the abstraction of a proton from the methylene (B1212753) group adjacent to the epoxide ring by the active alkoxide chain-end. This event terminates the growing polymer chain and generates a new alkoxide species from the monomer, which then initiates a new, shorter chain. nih.gov This can result in a bimodal molecular weight distribution in the final polymer, with one fraction having the targeted high molecular weight and another having a lower molecular weight. nih.gov

Coordination Polymerization

To circumvent the limitations of AROP, coordination polymerization has been investigated. This method employs organometallic catalysts, such as a diethylzinc/water system. While coordination polymerization has been successful in producing high molecular weight LPG (around 10,000 g/mol ), it generally offers poor control over the molecular weight, leading to polymers with high dispersity values (Đ = 1.46–1.80).

The selection of the polymerization method depends on the desired characteristics of the final polyglycidol. While AROP provides better control over the polymer architecture for moderate molecular weights, coordination polymerization can yield higher molecular weights, albeit with less control.

| Polymerization Method | Typical Initiator/Catalyst | Advantages | Disadvantages | Resulting PEEGE Properties |

| Anionic Ring-Opening Polymerization (AROP) | Potassium alkoxides (e.g., from KOH, K-naphthalenide) | Good control over molecular weight, Narrow molecular weight distribution (Đ ≤ 1.07) mpg.deresearchgate.net | Limited by chain-transfer reactions at higher molecular weight targets nih.gov | Monomodal and narrow MWD for moderate MW mpg.de |

| Coordination Polymerization | Diethylzinc / Water | Can achieve high molecular weights | Poor control over molecular weight, High dispersity (Đ = 1.46–1.80) | High MW with broad MWD |

Complexation Behavior of this compound with Metal Centers

The oxygen atoms within the ether linkages and the epoxide group of this compound possess lone pairs of electrons, making them potential sites for coordination with metal cations. This complexation ability is a known characteristic of ethers and polyethers, which can act as ligands for various metal ions. The interaction is typically between the "hard" ether-oxygen donor atoms and "hard" metal cations like alkali and alkaline earth metals.

The polymer derived from EEGE, poly(ethoxyethyl glycidyl ether), and subsequently linear polyglycidol, contains a high density of ether oxygens in its backbone and side chains. This structure is analogous to that of crown ethers, which are well-known for their ability to selectively bind specific metal cations. The complexation of metal ions within a polyether matrix can significantly influence the material's properties, such as its ionic conductivity and glass transition temperature. This is particularly relevant in applications like solid polymer electrolytes for batteries. acs.org For example, in poly(allyl glycidyl ether), a related polyether, the ether sites alter ion transport and affect inter-chain crosslinking in the presence of metal ions.

| Ligand (Thio-Oxocrown Ether) | Metal Ion Selectivity Sequence |

| 1,4-dithio-12-crown-4 (B1) | Na⁺ > Fe²⁺ > Mg²⁺ > Ca²⁺ > Ag⁺ > K⁺ > Zn²⁺ nih.gov |

| 1,7-dithio-12-crown-4 (B2) | Fe²⁺ > Ca²⁺ > K⁺ > Mg²⁺ > Na⁺ > Zn²⁺ > Ag⁺ nih.gov |

| 1,7-dithio-15-Crown-5 (B3) | K⁺ > Ca²⁺ > Na⁺ > Zn²⁺ > Fe²⁺ > Ag⁺ > Mg²⁺ nih.gov |

| 1,7-dithio-18-crown-6 (B4) | Na⁺ > Zn²⁺ > Ca²⁺ > Fe²⁺ > Ag⁺ > K⁺ > Mg²⁺ nih.gov |

| 1,10-dithio-18-crown-6 (B5) | K⁺ > Ag⁺ > Ca²⁺ > Zn²⁺ > Mg²⁺ > Na⁺ > Fe²⁺ nih.gov |

Data from a study on thio-oxocrown ethers illustrating the complexation selectivity of ether-containing macrocycles with various metal ions. nih.gov

Reactions Influenced by the Acidity of this compound

The chemical transformations of EEGE are significantly influenced by the acidity of the reaction medium. Both the acetal (B89532) group and the epoxide ring exhibit reactivity that is dependent on pH.

Acid-Catalyzed Deprotection of the Acetal Group

The ethoxyethyl group is an acetal that serves as a protecting group for the primary hydroxyl function of glycidol. This group is stable under neutral and basic conditions but is readily cleaved under acidic conditions. mpg.de This acid-catalyzed hydrolysis is a crucial step in the synthesis of linear polyglycidol from PEEGE. The reaction is typically carried out using an acid catalyst, such as an acid-ion exchange resin (e.g., Dowex®), in a protic solvent like methanol (B129727) or water. mpg.de

The mechanism involves the protonation of one of the acetal oxygen atoms, which converts the ethoxy group into a good leaving group (ethanol). chemistrysteps.comorgoreview.com The resulting oxonium ion is then attacked by water or another nucleophile, leading to a hemiacetal intermediate. chemistrysteps.com Subsequent protonation and elimination of the second alcohol molecule yield the deprotected hydroxyl group and a carbonyl compound (acetaldehyde in this case). chemistrysteps.comorgoreview.com This deprotection step is essential to unmask the hydrophilic hydroxyl groups and obtain the final polyglycidol. mpg.de

Acid-Catalyzed Ring-Opening of the Epoxide

The epoxide ring of EEGE can also be opened under acidic conditions. masterorganicchemistry.comlibretexts.org In the context of polymerization, this leads to cationic ring-opening polymerization. The mechanism begins with the protonation of the epoxide oxygen, which activates the ring for nucleophilic attack. masterorganicchemistry.comopenstax.org This protonation makes the epoxide a much better electrophile. A nucleophile (which could be another monomer molecule, a solvent, or an initiator) then attacks one of the epoxide carbons. openstax.org

The regioselectivity of the attack depends on the substitution pattern of the epoxide. For asymmetrically substituted epoxides like EEGE, the acid-catalyzed ring-opening proceeds with the nucleophile attacking the more substituted carbon atom. masterorganicchemistry.comopenstax.org This is because in the transition state, a partial positive charge develops on the carbon atoms, and this charge is better stabilized on the more substituted carbon. libretexts.org This process contrasts with base-catalyzed (anionic) ring-opening, where attack occurs at the less sterically hindered carbon. masterorganicchemistry.com

Stereochemical and Regiochemical Control in this compound Transformations

The polymerization of EEGE, which is a chiral molecule typically used as a racemic mixture, involves the opening of the three-membered epoxide ring. The control of regiochemistry and stereochemistry during this ring-opening step is critical as it defines the microstructure and properties of the resulting polymer.

Regiochemistry

The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions (acidic or basic).

Anionic (Basic) Conditions: In anionic ring-opening polymerization, the nucleophilic attack by the growing alkoxide chain-end occurs at the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comchemistrysteps.com For EEGE, this is the terminal CH₂ group (α-cleavage). This process is highly regioselective and leads to a regular head-to-tail polymer structure, where the repeating units are linked in a consistent pattern.

Cationic (Acidic) Conditions: Under acidic conditions, the ring-opening is more complex. After protonation of the epoxide oxygen, the C-O bonds are weakened. The incoming nucleophile preferentially attacks the more substituted carbon (the CH group, or β-cleavage). openstax.orgfiveable.me This is because the transition state has significant S_N1 character, with a partial positive charge that is better stabilized at the more substituted secondary carbon. openstax.org

Stereochemistry

The stereochemistry of the ring-opening reaction determines the tacticity of the resulting polymer chain.

The ring-opening of an epoxide is an S_N2-type reaction, which proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. openstax.orgchemistrysteps.com

When racemic EEGE is polymerized under anionic conditions, the attack at the prochiral center results in an atactic polymer, meaning the stereocenters along the polymer chain have a random configuration. mpg.de

While the polymerization of a racemic mixture yields an atactic polymer, the use of a stereospecific catalyst with an enantiopure monomer can lead to the formation of isotactic polyglycidol, where all stereocenters have the same configuration. rsc.orgresearchgate.net This level of control can be achieved with certain metal-free bicomponent catalysts that prevent epimerization during polymerization. researchgate.net

The precise control over both regiochemistry and stereochemistry is a key goal in modern polymer synthesis, as the microstructure of polyglycidol significantly impacts its physical and biological properties.

Polymer Science and Macromolecular Engineering Utilizing 2,3 Epoxy 1 1 Ethoxyethoxy Propane

Controlled and Living Polymerization Strategies for 2,3-Epoxy-1-(1-ethoxyethoxy)propane Monomer

The controlled and living polymerization of this compound is predominantly achieved through anionic ring-opening polymerization (AROP). This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (dispersities, Đ ≤ 1.07). mpg.dersc.org

Several initiators are employed for the AROP of EEGE. Alkali metal hydroxides, such as cesium hydroxide (B78521) monohydrate (CsOH·H₂O), are effective for initiating the polymerization. researchgate.netrsc.org The polymerization is often carried out in solvents like dimethyl sulfoxide (B87167) (DMSO) at room temperature (25 °C) to minimize side reactions, such as proton abstraction from the monomer, which can be a challenge under harsh basic conditions. rsc.org Macroinitiators, like pre-existing polymer chains with a reactive end-group, can also be used to initiate the polymerization, leading directly to the formation of block copolymers. acs.org For instance, monomethoxy poly(ethylene glycol) (mPEG) can serve as a macroinitiator for the AROP of glycidyl (B131873) ethers. rsc.org

The living nature of the AROP of EEGE enables the sequential addition of other monomers to create block copolymers with controlled architectures. researchgate.netacs.org This control over the polymerization process is essential for tailoring the properties of the final polymeric materials for specific applications.

Table 1: Conditions for Anionic Ring-Opening Polymerization (AROP) of EEGE

| Initiator System | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|

| Cesium hydroxide monohydrate (CsOH·H₂O) / 2-benzyloxyethanol | DMSO | 25 | Suppresses proton abstraction; yields polymers with narrow dispersity (Đ ≤ 1.07). | rsc.org, mpg.de |

| Dicesium salt of dipropylene glycol | Not specified | Not specified | Used for sequential anionic polymerization to form block copolymers. | researchgate.net |

| Poly(propylene glycol) macroinitiator / CsOH·H₂O | Benzene (for initiator prep.), then neat monomer | 60 | Forms ABA triblock copolymers (PPO-PEEGE-PPO). | acs.org |

Synthesis and Structural Elucidation of Polyglycidol Derived from this compound

Linear polyglycidol (linPG) is a highly hydrophilic and biocompatible polymer that is not directly accessible by the polymerization of its corresponding monomer, glycidol (B123203), which leads to hyperbranched structures. mpg.de Instead, linPG is synthesized by the polymerization of a protected glycidol monomer, such as EEGE, followed by the removal of the protecting group.

The synthesis begins with the AROP of EEGE to form poly(ethoxyethyl glycidyl ether) (PEEGE), as described in the previous section. Once the desired PEEGE is obtained, the ethoxyethyl acetal (B89532) protecting groups are cleaved under acidic conditions to reveal the hydroxyl groups of polyglycidol. researchgate.net This deprotection is typically achieved by treating the PEEGE solution with an ion exchange resin, such as Dowex®, in a solvent like methanol (B129727) at room temperature. rsc.org This method is efficient and allows for a clean conversion to linear polyglycidol. rsc.orgresearchgate.net

The structural elucidation of both the protected polymer (PEEGE) and the final polyglycidol (linPG) is crucial to confirm the success of the synthesis and deprotection steps. The primary techniques used for characterization are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymers. rsc.orgacs.orgresearchgate.net For PEEGE, characteristic signals for the polyether backbone and the ethoxyethyl side chains are observed. mpg.de After deprotection, the disappearance of the signals corresponding to the protecting group and the appearance of the hydroxyl proton signal confirm the formation of polyglycidol.

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn) and the dispersity (Đ) of the polymers. acs.orgresearchgate.net This analysis confirms that the deprotection step does not significantly alter the polymer backbone length or distribution.

The combination of these techniques provides a comprehensive characterization of the synthesized polyglycidol, ensuring its purity and structural integrity.

Design and Synthesis of Block Copolymers Incorporating this compound Units

The ability to control the polymerization of EEGE allows for its incorporation into various block copolymer architectures, such as diblock and triblock copolymers. These materials combine the properties of PEEGE (or its deprotected form, polyglycidol) with those of other polymer blocks, leading to materials with tunable amphiphilicity, thermoresponsive behavior, and self-assembly properties. acs.orgnih.gov

The synthesis of these block copolymers is typically achieved by sequential living anionic polymerization. researchgate.netacs.org In this method, one monomer is polymerized first to create a living polymer chain, which then acts as a macroinitiator for the polymerization of the second monomer. For example, ABA and BAB triblock copolymers of EEGE and propylene (B89431) oxide (PO) have been prepared by sequential anionic polymerization, resulting in copolymers with number-average molecular weights ranging from 1,000 to 9,000 g/mol . researchgate.netacs.org Similarly, diblock copolymers of poly(ethyl glycidyl ether) and poly(ethylene oxide) have been synthesized by the successive anionic ring-opening polymerization of the respective monomers. nih.gov

Statistical copolymers can also be synthesized by the simultaneous polymerization of EEGE and another comonomer, such as ethyl glycidyl ether (EGE). mpg.dersc.org Kinetic studies of the copolymerization of EEGE and EGE have shown that EEGE is incorporated slightly more favorably into the polymer chain. mpg.dersc.org By adjusting the monomer feed ratio, the properties of the resulting copolymer, such as its thermoresponsive behavior, can be finely tuned. mpg.de After deprotection, these statistical copolymers yield copolymers of linear glycerol (B35011) and another glycidyl ether derivative. mpg.dersc.org

Table 2: Examples of Block Copolymers Synthesized with EEGE

| Copolymer Architecture | Comonomer(s) | Synthesis Method | Key Properties/Features | Reference |

|---|---|---|---|---|

| ABA and BAB Triblock | Propylene Oxide (PO) | Sequential anionic polymerization | Doubly thermoresponsive; form nanosized aggregates in aqueous solution. | acs.org, researchgate.net |

| Diblock (PEGE-b-PEO) | Ethylene (B1197577) Oxide (EO) | Successive anionic ring-opening polymerization | Thermoresponsive; forms core-shell micelles in water. | nih.gov |

| Statistical Copolymer | Ethyl Glycidyl Ether (EGE) | Anionic ring-opening copolymerization | Deprotected form (P(linG-co-EGE)) shows tunable thermoresponsive behavior. | mpg.de, rsc.org |

| Diblock (Amphiphilic) | (1-Adamantyl)methyl Glycidyl Ether (AdaGE) | Copolymerization and subsequent deprotection | Yields hydrophilic linear polyglycerols with adjustable amounts of hydrophobic adamantyl moieties. | researchgate.net |

Development of Cross-linked Polymeric Networks from this compound

Polymers derived from this compound are valuable precursors for the development of cross-linked polymeric networks, particularly hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks with applications in areas like tissue engineering and drug delivery. researchgate.net

The primary route to forming these networks involves the deprotection of PEEGE to yield linear polyglycidol, which is rich in hydroxyl functional groups. These hydroxyl groups can then be further functionalized or directly cross-linked to form the network structure. For instance, polyglycidol can be functionalized with pendant groups that are capable of undergoing cross-linking reactions. researchgate.net

While EEGE itself is not typically used as a cross-linker, other multifunctional glycidyl ethers, such as ethylene glycol diglycidyl ether (EGDGE) and glycerol triglycidyl ether, are common cross-linking agents that react with nucleophilic groups like amines and hydroxyls to form stable networks. researchgate.netmdpi.com The principles of these cross-linking reactions can be applied to the hydroxyl groups of polyglycidol.

A potential strategy for creating a cross-linked network from PEEGE-derived polymers involves:

Synthesis of PEEGE: Anionic polymerization of EEGE to obtain a well-defined polymer.

Deprotection: Acidic hydrolysis to convert PEEGE to linear polyglycidol (linPG), exposing the hydroxyl groups.

Cross-linking: Reacting the linPG with a suitable difunctional or multifunctional cross-linking agent (e.g., a diglycidyl ether) to form covalent bonds between the polymer chains, resulting in a three-dimensional network.

The properties of the resulting hydrogel, such as its swelling ratio and mechanical strength, can be tailored by controlling the molecular weight of the initial linPG and the concentration of the cross-linking agent.

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | EEGE |

| Poly(ethoxyethyl glycidyl ether) | PEEGE |

| Polyglycidol | PG |

| Linear Polyglycidol | linPG |

| Propylene Oxide | PO |

| Ethylene Oxide | EO |

| Ethyl Glycidyl Ether | EGE |

| (1-Adamantyl)methyl Glycidyl Ether | AdaGE |

| Cesium hydroxide monohydrate | CsOH·H₂O |

| Ethylene glycol diglycidyl ether | EGDGE |

| Glycerol triglycidyl ether | - |

| Glycidol | - |

| 2-benzyloxyethanol | - |

| Dimethyl sulfoxide | DMSO |

| Methanol | - |

Applications in Advanced Chemical Synthesis and Materials Development

Strategic Use of 2,3-Epoxy-1-(1-ethoxyethoxy)propane in Complex Organic Synthesis

The primary strategic application of this compound in complex organic synthesis lies in its role as a protected form of glycidol (B123203). Glycidol possesses both an epoxide and a hydroxyl group, which can lead to undesired side reactions and branching during polymerization. The ethoxyethyl acetal (B89532) group in this compound effectively masks the hydroxyl functionality, allowing for the controlled ring-opening polymerization of the epoxide. nih.gov This strategy is crucial for the synthesis of linear poly(glycidol), a polymer with a polyether backbone similar to poly(ethylene glycol) but with a reactive hydroxyl group on each repeating unit. nih.govresearchgate.net

The synthesis of this compound itself is a straightforward process involving the reaction of glycidol with ethyl vinyl ether, catalyzed by an acid such as p-toluenesulfonic acid. nih.govresearchgate.net This protective step is a key enabler for the production of well-defined, linear poly(glycidol) with controlled molecular weights and low polydispersity. nih.gov After polymerization, the ethoxyethyl protecting group can be readily removed under acidic conditions to yield the final poly(glycidol). nih.gov This "protect-polymerize-deprotect" strategy is a cornerstone for creating advanced and functional polymers based on glycidol.

Role of this compound in Enantioselective Catalysis

While glycidyl (B131873) ethers, in general, are important substrates in enantioselective catalysis, specific documented roles of this compound in this area are not extensively reported in the scientific literature. However, the broader class of glycidyl ethers undergoes enantioselective reactions, such as hydrolytic kinetic resolution. For instance, the kinetic resolution of racemic naphthyl glycidyl ether using a chiral salen Co(III) complex and water provides access to enantiomerically pure epoxides and their corresponding diols, which are valuable intermediates for the synthesis of β-adrenergic blocking agents. researchgate.net Similarly, the detoxication of enantiomers of glycidyl 4-nitrophenyl ether and glycidyl 1-naphthyl ether by liver enzymes exhibits enantioselectivity. nih.gov These examples highlight the potential of chiral epoxides derived from glycidyl ethers in asymmetric synthesis, a field where the specific stereochemistry of a molecule is critical for its function.

Contributions of this compound to Functional Polymer Development

This compound is a key monomer in the development of a variety of functional polymers. Its polymerization, typically through anionic ring-opening polymerization (AROP), allows for the synthesis of poly(ethoxyethyl glycidyl ether) (PEEGE), which serves as a precursor to linear poly(glycidol). nih.gov The ability to copolymerize this compound with other monomers further expands its utility, enabling the creation of block and statistical copolymers with tailored properties. acs.orgmdpi.com

For example, triblock copolymers of ethoxyethyl glycidyl ether and propylene (B89431) oxide (PO) have been synthesized, exhibiting lower critical solution temperature (LCST) properties in aqueous media. acs.org The self-association of these copolymers in water can be controlled by their architecture (ABA vs. BAB), the ratio of the monomers, and the length of the polymer blocks. acs.org Furthermore, statistical copolymerization with other glycidyl ethers, such as ethyl glycidyl ether (EGE), allows for the fine-tuning of the thermoresponsive properties of the resulting polymers. nih.govrsc.org

Table 1: Examples of Functional Polymers Derived from this compound

| Polymer Type | Comonomer(s) | Key Properties/Applications |

|---|---|---|

| Homopolymer (PEEGE) | None | Precursor to linear poly(glycidol) |

| Triblock Copolymer | Propylene Oxide (PO) | Thermoresponsive, forms nanosized particles in aqueous solution acs.org |

| Statistical Copolymer | Ethyl Glycidyl Ether (EGE) | Biocompatible, thermoresponsive with tunable cloud point temperatures mdpi.comrsc.org |

| Diblock Copolymer | Glycidyl Cinnamate (GC) | Photo-crosslinkable, potential for hydrogel formation uni-mainz.de |

The deprotection of poly(ethoxyethyl glycidyl ether) yields linear poly(glycidol), a highly functional and biocompatible polymer. nih.govresearchgate.net Each repeating unit of poly(glycidol) contains a primary hydroxyl group, which serves as a handle for further chemical modification. This high density of functional groups makes poly(glycidol) an excellent platform for the development of advanced materials for biomedical applications. researchgate.net

The versatility of poly(glycidol) allows for its functionalization with various molecules, including drugs, targeting ligands, and crosslinking agents. researchgate.net This adaptability has led to its investigation for use in drug delivery systems, hydrogels for tissue engineering, and as a biocompatible alternative to poly(ethylene glycol) (PEG) for modifying surfaces and biological macromolecules. nih.gov The ability to precisely control the architecture of poly(glycidol) (linear vs. branched) by using protected monomers like this compound is critical to tailoring its properties for these specific applications. nih.gov

The polymerization of this compound is a powerful tool for engineering novel materials with sophisticated architectures and functionalities. The controlled nature of anionic ring-opening polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov

Recent research has focused on creating complex polymer architectures, such as block copolymers with multiple phase transition temperatures in aqueous solutions. acs.org By strategically combining blocks of poly(ethoxyethyl glycidyl ether) with other thermoresponsive polymer blocks, materials that respond to multiple temperature stimuli can be designed. mdpi.com Furthermore, copolymerization with monomers containing reactive groups, such as glycidyl cinnamate, introduces functionalities that allow for post-polymerization modifications like photo-crosslinking, enabling the formation of hydrogels and other crosslinked networks. uni-mainz.de These advanced materials hold promise for applications in areas such as smart drug delivery, regenerative medicine, and advanced coatings.

Advanced Analytical and Spectroscopic Characterization of 2,3 Epoxy 1 1 Ethoxyethoxy Propane and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the chemical structure, functional groups, and stereochemistry of the monomer and its corresponding polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,3-Epoxy-1-(1-ethoxyethoxy)propane and its polymers. It provides unparalleled information on the connectivity, stereochemistry, and dynamic behavior of these molecules.

Successful deprotection of the acetal (B89532) group in poly(ethoxy ethyl glycidyl (B131873) ether) to form poly(linear glycerol) is readily confirmed by ¹H NMR spectroscopy. The disappearance of the characteristic signals for the acetal protons (δ = 4.64 ppm) and the methyl group adjacent to the acetal (δ = 1.17 ppm) indicates a successful cleavage of the protecting groups. nih.govmpg.de

The arrangement of pendant groups along a polymer backbone, known as tacticity, significantly influences the material's physical properties. impact-solutions.co.uk For polymers derived from monosubstituted epoxides like this compound, the stereochemistry at the chiral carbon in the backbone leads to different tactic forms: isotactic, syndiotactic, or atactic. youtube.com

NMR spectroscopy is the primary method for determining tacticity, capable of distinguishing between these arrangements. uc.edu In ¹H NMR of poly(methyl methacrylate) (PMMA), a model for understanding tacticity, the methylene (B1212753) (-CH₂-) protons on the backbone exhibit different chemical environments depending on the tacticity. impact-solutions.co.uk In isotactic configurations, the two methylene protons are in different environments, leading to two distinct peaks, while in syndiotactic configurations, they are equivalent and produce a single peak. impact-solutions.co.uk Atactic polymers show a combination of these signals. impact-solutions.co.uk Similarly, ¹³C NMR is also highly sensitive to the stereochemical environment of the carbon atoms in the polymer backbone. measurlabs.com

For poly(glycidyl ether)s, the polymerization of racemic monomer mixtures typically results in atactic polymers, which are amorphous materials. mpg.de The analysis of triad (B1167595) sequences (groups of three monomer units) by high-resolution NMR can quantify the degree of tacticity. uc.edu

Table 1: Illustrative ¹H NMR Chemical Shifts for Poly(glycidyl methacrylate-co-ethyl methacrylate) indicative of key structural groups. researchgate.net

| Proton Type | Chemical Shift (ppm) |

| Epoxide Group Protons | 3.232, 2.635, 2.842 |

| Methylene Protons of Backbone | 1.898, 1.965 |

| Methyl Proton of GMA | 3.818, 4.294 |

| Methylene Proton in EMA | 4.046 |

| α-Methyl Group of Copolymer | 1.092, 0.934 |

End-group analysis by NMR is a powerful method for determining the number-average molecular weight (Mn) of polymers and gaining insights into the initiation and termination steps of polymerization. magritek.commagritek.com By comparing the integral of signals from the polymer end-groups to those of the repeating monomer units, the degree of polymerization can be calculated. magritek.com

This technique has been successfully applied to various polyethers. For instance, in poly(phenyl glycidyl ether), derivatizing agents like trichloroacetyl isocyanate are used to distinguish between primary and secondary hydroxyl end-groups, which helps in elucidating the polymerization mechanism and the regularity of the polymer chain. capes.gov.br The analysis can reveal the presence of different types of units linked to the terminal groups, providing evidence for the reaction pathways. capes.gov.br In studies of poly(ethoxy ethyl glycidyl ether), end-group analysis via ¹H NMR is used to determine the degree of polymerization and molecular weight. rsc.org

When this compound (EEGE) is copolymerized with other monomers, NMR spectroscopy is crucial for determining the copolymer composition and the sequence distribution of the monomer units along the chain.

In the statistical anionic ring-opening copolymerization of EEGE with ethyl glycidyl ether (EGE), in-situ ¹H NMR kinetics experiments are used to monitor the consumption of each monomer over time. nih.govmpg.de This allows for the calculation of reactivity ratios, which describe the relative tendency of a growing polymer chain to add a monomer of the same type versus the comonomer. For the EEGE/EGE system, the reactivity ratios were found to be r(EEGE) = 1.787 and r(EGE) = 0.560, indicating that the incorporation of EEGE is slightly favored over EGE. nih.govmpg.de This detailed microstructural information is vital for understanding and predicting the properties of the resulting copolymer, such as its thermoresponsive behavior in aqueous solutions. nih.govmpg.de

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a complementary technique to NMR for functional group analysis. These methods are particularly useful for identifying the characteristic chemical bonds within the monomer and for tracking their changes during polymerization.

For glycidyl-containing monomers like this compound, key vibrational bands include those associated with the epoxy ring (oxirane), the ether linkages, and the acetal group. The polymerization process is characterized by the disappearance or reduction in intensity of the epoxy ring vibrations, concurrent with the appearance of bands corresponding to the newly formed polyether backbone. In the synthesis of glycidyl esters, the presence of the epoxy ring and the double bond are key characteristics identified in the same molecule. ijarsct.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Architectures

Chromatographic Methods for Molecular Weight and Polydispersity Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. This technique separates polymer chains based on their hydrodynamic volume in solution.

For polymers and copolymers of this compound, SEC is used to measure the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). rsc.org A narrow molecular weight distribution (Đ close to 1.0) is indicative of a well-controlled polymerization process. Anionic ring-opening polymerization of EEGE, for example, can produce copolymers with monomodal and narrow molecular weight distributions, with Đ values as low as ≤ 1.07. nih.govmpg.de

Table 2: Example Molecular Weight and Polydispersity Data for Poly(ethoxy ethyl glycidyl ether) (P(EEGE)) from SEC Analysis. rsc.org

| Sample | Mn (SEC, g/mol ) | Mw (SEC, g/mol ) | Polydispersity Index (Đ) |

| P(EEGE) | 5100 | 5400 | 1.06 |

Mass Spectrometry for Molecular Identification and Adduct Analysis

Mass spectrometry (MS) is a powerful analytical tool for the precise determination of molecular weights and the structural elucidation of molecules. For this compound and its derivatives, MS is invaluable for confirming molecular identity and analyzing reaction products, such as adducts.

Using soft ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI), the intact molecule can be ionized with minimal fragmentation, typically by forming an adduct with another ion. researchgate.netacdlabs.com Common adducts include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the ammonium (B1175870) adduct [M+NH₄]⁺. acdlabs.comuni.lu The resulting mass-to-charge ratio (m/z) provides a highly accurate measurement of the molecular weight.

In the context of epoxy compounds, MS is also critical for studying their reactivity and the formation of adducts with biological molecules like DNA. nih.govnih.gov For example, LC/MS/MS methods have been developed to identify and quantify adducts formed between epoxy compounds and DNA bases, which is crucial in toxicology research. nih.gov

For this compound (Molecular Weight: 146.18 g/mol ), predicted mass spectrometry data can anticipate the ions that would be observed. uni.lusigmaaldrich.com

Table 3: Predicted Mass Spectrometry Adducts for this compound

| Adduct Type | Formula | Predicted m/z |

| Protonated Molecule | [M+H]⁺ | 147.10158 |

| Sodium Adduct | [M+Na]⁺ | 169.08352 |

| Ammonium Adduct | [M+NH₄]⁺ | 164.12812 |

| Potassium Adduct | [M+K]⁺ | 185.05746 |

| Deprotonated Molecule | [M-H]⁻ | 145.08702 |

Source: Data derived from PubChemLite. uni.lu

This ability to precisely identify the parent molecule and its reaction products makes mass spectrometry an indispensable tool in the synthesis and analysis of materials derived from this compound.

Thermal Analysis Techniques for Material Characterization (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to measure the physical and chemical properties of a material as a function of temperature. For polymers derived from this compound, these techniques provide critical information about their thermal stability, phase transitions, and degree of cure. unt.edu

Differential Scanning Calorimetry (DSC) is one of the most common thermal analysis techniques. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Melting Temperature (Tm): The temperature at which a crystalline or semi-crystalline polymer melts.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the molten state.

Heat of Reaction (ΔH): For thermosetting polymers, such as those made from epoxy resins, DSC can measure the heat evolved during the curing (cross-linking) reaction, allowing for the determination of the degree of cure. unt.edu

The thermal properties of polyethers are significantly influenced by their molecular weight, chain architecture, and the nature of the monomer units. For example, the introduction of long alkyl chains into a polyether backbone can induce crystallinity and result in distinct melting temperatures. d-nb.info

Table 4: Representative Thermal Properties of a Hypothetical Polyether Series by DSC

| Polymer Sample | Mn ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Polyether 1 | 2,000 | -45 | N/A (Amorphous) |

| Polyether 2 | 10,000 | -42 | N/A (Amorphous) |

| Polyether 3 (with crystalline block) | 15,000 | -40 | 55 |

This table provides hypothetical DSC data to illustrate how thermal properties such as Tg can be influenced by molecular weight and how the presence of crystalline domains introduces a melting point. N/A indicates "Not Applicable."

Other thermal analysis techniques like Thermogravimetric Analysis (TGA) , which measures changes in mass as a function of temperature, are used to evaluate the thermal stability and decomposition profile of the polymers. unt.edu Together, these methods provide a comprehensive understanding of the material's behavior under thermal stress.

Compound Index

Computational and Theoretical Investigations Pertaining to 2,3 Epoxy 1 1 Ethoxyethoxy Propane

Quantum Chemical Studies on Reactivity and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2,3-Epoxy-1-(1-ethoxyethoxy)propane, such studies would focus on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential map. These parameters are key to understanding the molecule's susceptibility to nucleophilic attack, a critical step in its polymerization.

Based on studies of similar glycidyl (B131873) ethers like methyl glycidyl ether, the electron density is expected to be highest around the oxygen atoms of the epoxy ring and the ether linkages due to their high electronegativity. niscpr.res.inresearchgate.netuniv-mosta.dzirjweb.com The carbon atoms of the oxirane ring, particularly the terminal one, are expected to carry a partial positive charge, making them electrophilic and thus susceptible to attack by nucleophiles.

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the oxygen atoms, representing the sites of electron donation, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the C-O bonds of the epoxide ring, indicating the sites for electron acceptance. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.govphyschemres.orgresearchgate.net For glycidyl ethers, this gap is influenced by the nature of the substituent.

An electrostatic potential map would visually represent the charge distribution, with red areas (negative potential) highlighting electron-rich regions (the oxygens) and blue areas (positive potential) indicating electron-poor regions (the epoxide carbons and nearby hydrogens). youtube.comlibretexts.orgresearchgate.netscispace.comyoutube.com This map provides a clear picture of where nucleophilic and electrophilic attacks are most likely to occur.

| Property | Atom/Region | Predicted Value (Arbitrary Units/eV) | Significance |

| Mulliken Atomic Charge | Epoxide Oxygen | -0.4 to -0.6 | High electron density, site for protonation |

| Epoxide Carbons | +0.1 to +0.3 | Electrophilic centers for nucleophilic attack | |

| Ether Oxygens | -0.3 to -0.5 | Influence on solubility and chain flexibility | |

| HOMO-LUMO Gap | Whole Molecule | ~7-9 eV | Indicator of chemical reactivity and stability |

Note: The values in this table are hypothetical and based on computational studies of analogous glycidyl ether compounds. They serve to illustrate the expected electronic properties.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound and its corresponding polymer, poly(this compound), MD simulations can offer insights into conformational changes, interactions with solvents, and the aggregation behavior of polymer chains.

Simulations of poly(glycidyl ether)s in aqueous environments have shown that the ether linkages in the polymer backbone and side chains can form hydrogen bonds with water molecules. nih.govresearchgate.netnih.govacs.org This interaction is crucial for determining the solubility and, in the case of thermoresponsive polymers, the lower critical solution temperature (LCST). nih.govresearchgate.net The ethoxyethoxy side chain of this compound, with its two ether oxygens, is expected to enhance its hydrophilicity and influence the hydration shell around the polymer. nih.gov

The interaction between polymer chains themselves is also a key factor. MD simulations can quantify the interaction energy between polymer segments, which governs the polymer's tendency to adopt a coiled or extended conformation in solution. researchgate.net The balance between polymer-water and polymer-polymer interactions dictates the macroscopic properties of the polymer solution. The radial distribution function (RDF) is a common output from MD simulations that describes the probability of finding a particle at a certain distance from a reference particle. For instance, the RDF between the ether oxygens of the polymer and the hydrogen atoms of water can reveal the structure of the hydration shell. nih.govresearchgate.netuniroma2.itcapes.gov.brresearchgate.net

| Interaction Type | Simulated System | Key Finding | Significance for this compound |

| Polymer-Water Interaction | Poly(glycidyl ether) in water | Strong hydrogen bonding between ether oxygens and water. univ-mosta.dznih.govcapes.gov.br | The ethoxyethoxy group likely enhances water solubility. |

| Polymer-Polymer Interaction | Poly(glycidyl ether) melt | Van der Waals forces dominate inter-chain interactions. | Influences the viscosity and mechanical properties of the polymer. |

| Radial Distribution Function (g(r)) | Ether oxygen - Water hydrogen | A sharp first peak indicates a well-defined hydration shell. nih.gov | Predicts how water molecules are structured around the polymer. |

Note: This table presents expected findings from MD simulations based on studies of analogous poly(glycidyl ether) systems.

Predictive Modeling of Polymerization Kinetics and Mechanisms

The polymerization of this compound, like other epoxides, proceeds via a ring-opening mechanism. Predictive modeling of the polymerization kinetics is essential for controlling the reaction rate, molecular weight, and properties of the resulting polymer. Several kinetic models have been successfully applied to epoxy polymerization, including the Kamal-Sourour and Sestak-Berggren models. nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.netaip.orgmdpi.comdiva-portal.orgcranfield.ac.ukrdd.edu.iq

These models typically describe the rate of conversion as a function of temperature and the extent of reaction. They often incorporate an autocatalytic term, acknowledging that the hydroxyl groups formed during the reaction can catalyze further ring-opening. The kinetic parameters for these models, such as the activation energies (Ea) and reaction orders (m, n), are usually determined by fitting the model to experimental data obtained from techniques like differential scanning calorimetry (DSC).

| Kinetic Model | Key Parameters | Typical Values for Epoxy Systems | Relevance to this compound |

| Kamal-Sourour Model | E_a1, E_a2, n, m | E_a: 50-90 kJ/mol, n+m ≈ 2 | Can be used to model the autocatalytic curing process. mdpi.comresearchgate.net |

| Sestak-Berggren Model | E_a, A, n, m | Similar to Kamal model | Provides a good fit for the entire curing reaction process. researchgate.netmdpi.comcranfield.ac.uk |

| Thermodynamic Prediction | ΔH_ROP | -80 to -100 kJ/mol | Determines the thermodynamic feasibility of polymerization. nih.govnih.govacs.orgwiley-vch.de |

Note: The parameter values are indicative and derived from studies on various epoxy resin systems. Specific values for this compound would require experimental determination.

Structure-Property Relationship Predictions for this compound Derivatives and Polymers

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental for designing materials with specific characteristics. For polymers derived from this compound, computational methods can be used to predict how changes in the monomer structure will affect properties like glass transition temperature (Tg), solubility, and mechanical strength.

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate molecular descriptors with experimental properties. These models can be used to predict the properties of new, unsynthesized polymers. For instance, the glass transition temperature of epoxy resins has been successfully predicted using group interaction modeling and atomic additivity methods. researchgate.netuq.edu.auresearchgate.net These models take into account the contributions of different chemical groups within the polymer structure.

The nature of the side chain in poly(glycidyl ether)s has a significant impact on their properties. For example, increasing the length of the alkyl group in poly(alkyl glycidyl ether)s generally leads to a decrease in Tg and an increase in hydrophobicity. nih.gov Conversely, incorporating polar groups like ethers into the side chain, as in this compound, is expected to increase hydrophilicity and potentially the Tg due to increased opportunities for hydrogen bonding. nih.govresearchgate.netnih.govacs.org QSAR studies have also been employed to predict the toxicity of glycidyl ethers and their derivatives, providing a valuable tool for assessing their environmental impact. nih.govnih.govmdpi.com

| Structural Modification | Predicted Effect on Polymer Property | Rationale |

| Increase in ethoxyethoxy chain length | Increased hydrophilicity, potentially higher Tg | More ether oxygens for hydrogen bonding with water and between chains. |

| Replacement of ethoxy with bulkier alkoxy group | Decreased Tg, increased hydrophobicity | Increased free volume and reduced chain packing efficiency. |

| Introduction of crosslinking agents | Increased Tg, improved mechanical strength | Formation of a three-dimensional network structure. |

Note: The predictions in this table are based on established structure-property relationships for poly(glycidyl ether)s and related polymers.

Emerging Research Directions and Future Prospects for 2,3 Epoxy 1 1 Ethoxyethoxy Propane

Development of Novel and Efficient Synthetic Routes for 2,3-Epoxy-1-(1-ethoxyethoxy)propane

The primary route for synthesizing this compound involves the reaction of glycidol (B123203) with ethyl vinyl ether. acs.org This method is favored due to the facile, acid-catalyzed removal of the ethoxyethyl protecting group post-polymerization. acs.org However, research is ongoing to develop more efficient and sustainable synthetic strategies.

One area of exploration is the refinement of catalytic systems for the etherification of glycidol. Traditional methods often rely on p-toluenesulfonic acid, but the investigation into solid acid catalysts or other recyclable catalytic systems could enhance the economic and environmental viability of the synthesis. mdpi.com

Another promising avenue is the selective epoxidation of allyl glycidyl (B131873) ether (AGE), a commercially available precursor. wikipedia.org Research into catalysts like titanium silicalite-1 (TS-1) for the epoxidation of the allyl group in AGE using hydrogen peroxide presents a potential alternative synthetic pathway. researchgate.netepa.gov The challenge lies in achieving high selectivity for the desired diepoxide, diglycidyl ether, while minimizing side reactions. researchgate.net The development of highly selective and efficient epoxidation methods for diallyl ether could also lead to novel routes for producing glycidyl ethers. wikipedia.orgepa.gov

The table below summarizes common synthetic approaches and potential areas for innovation.

| Synthetic Approach | Precursors | Key Reagents/Catalysts | Potential for Innovation |

| Etherification of Glycidol | Glycidol, Ethyl Vinyl Ether | p-toluenesulfonic acid mdpi.com | Development of recyclable solid acid catalysts. |

| Epoxidation of Allyl Glycidyl Ether | Allyl Glycidyl Ether, Oxidizing Agent | Hydrogen Peroxide, TS-1 catalyst researchgate.netepa.gov | Improving selectivity and yield of the desired diepoxide. |

| Condensation Reaction | Allyl Alcohol, Epichlorohydrin (B41342) | Base (e.g., Sodium Hydroxide) wikipedia.orggoogle.com | Optimization of reaction conditions to maximize yield and purity. |

Exploration of Unconventional Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is dominated by the strained epoxide ring, making it susceptible to ring-opening reactions with a wide array of nucleophiles. rsc.org This reactivity is the foundation for its use in polymerization and derivatization.

Future research is likely to focus on exploiting this reactivity in more unconventional ways. For instance, the acid-catalyzed ring-opening is primarily used for deprotection to yield polyglycerol. acs.org However, this reaction could be harnessed to introduce other functional moieties by performing it in the presence of different nucleophiles, leading to novel derivatives of the monomer or the resulting polymer.

The development of new catalytic systems could also unlock novel reactivity patterns. For example, the use of organometallic catalysts could enable regioselective or stereoselective ring-opening reactions, providing precise control over the resulting chemical structures. acs.org Furthermore, the exploration of photochemical or electrochemical methods to activate the epoxide ring could lead to new derivatization strategies under mild conditions.

The potential for derivatization extends beyond simple ring-opening. The ethoxyethoxy group, while primarily a protecting group, could potentially participate in other reactions under specific conditions, although this remains a largely unexplored area.

Innovations in Controlled Polymerization Methodologies for this compound

Significant progress has been made in the controlled polymerization of this compound, primarily through anionic ring-opening polymerization (AROP). acs.orgmdpi.com This technique allows for the synthesis of linear poly(ethoxyethyl glycidyl ether) (PEEGE) with well-defined molecular weights and low dispersity. mdpi.com The subsequent acidic hydrolysis of the acetal (B89532) protecting groups yields linear polyglycerol (linPG), a highly biocompatible and functional polyether. acs.orgacs.org

Innovations in this area are focused on several key aspects:

Initiator Systems: While alkali metal alkoxides are common initiators, research into novel initiator systems, including organic catalysts, aims to provide even greater control over the polymerization process and expand the range of accessible polymer architectures. mdpi.comnih.gov

Living Cationic Polymerization: While AROP is prevalent, living cationic polymerization of vinyl ethers and other epoxides is an area of active research. nih.govwikipedia.orgrsc.org Adapting these methods for EEGE could offer alternative pathways to well-defined polymers, potentially with different stereochemical outcomes. The propagating species in cationic ring-opening polymerization of epoxides is an oxonium ion. wikipedia.org

Stereocontrol: The development of catalysts that can control the stereochemistry of the polymer backbone during polymerization is a major goal. This would allow for the synthesis of isotactic or syndiotactic polyglycerol, which could have unique physical and biological properties compared to the atactic form.

Mechanochemical Polymerization: Recent studies have shown the feasibility of solid-state anionic ring-opening polymerization of functional epoxides using ball milling. nih.gov This solvent-free method offers a more sustainable approach to polymer synthesis and could be applied to EEGE.

The table below highlights key features of different polymerization methods for EEGE.

| Polymerization Method | Key Characteristics | Advantages | Areas for Innovation |

| Anionic Ring-Opening Polymerization (AROP) | Living/controlled polymerization, produces linear polymers. acs.orgmdpi.com | Well-defined molecular weights and low dispersity. mdpi.com | Novel initiator systems, stereocontrol. |

| Cationic Ring-Opening Polymerization | Propagates via an oxonium ion. wikipedia.org | Potential for different polymer microstructures. | Development of living cationic systems for EEGE. nih.govwikipedia.org |

| Mechanochemical Polymerization | Solid-state, solvent-free synthesis. nih.gov | Environmentally friendly, unique reactivity. nih.gov | Optimization for EEGE and scale-up. |

Expansion of High-Performance Material Design Utilizing this compound

The polymers derived from this compound, particularly linear polyglycerol, are emerging as key components in the design of high-performance materials. Their biocompatibility, hydrophilicity, and multi-functional nature make them attractive alternatives to poly(ethylene glycol) (PEG) in various applications. acs.orgacs.org

Future research will likely focus on expanding their use in several key areas:

Biomedical Materials: Linear polyglycerol is being explored for drug delivery systems, protein conjugation, and as a component of degradable biomaterials. acs.orgmdpi.comacs.org The ability to create block copolymers with other biocompatible or biodegradable segments will further enhance their utility in tissue engineering and regenerative medicine. acs.org

Smart Materials: By copolymerizing EEGE with other functional monomers, it is possible to create "smart" materials that respond to external stimuli such as temperature or pH. nih.gov These materials have potential applications in sensors, actuators, and controlled release systems.

High-Performance Coatings and Adhesives: Epoxy resins are known for their excellent adhesion, chemical resistance, and mechanical properties. tandfonline.comtripod.com Incorporating polymers derived from EEGE into epoxy formulations could lead to new coatings and adhesives with enhanced flexibility, biocompatibility, or other desirable properties.

Surface Modification: The hydrophilic and bio-inert nature of polyglycerol makes it an ideal candidate for surface modification to prevent biofouling on medical implants, biosensors, and other devices. mdpi.com

Synergistic Research at the Interface of this compound Chemistry and Other Disciplines

The versatility of this compound and its derivatives positions it at the intersection of several scientific disciplines, fostering synergistic research opportunities.

Materials Science and Nanotechnology: The functional groups on polyglycerol can be used to chelate metal ions or to template the formation of nanoparticles, leading to the development of novel hybrid materials with unique optical, electronic, or catalytic properties. biosynth.com Furthermore, the epoxide groups on EEGE or its oligomers can be used to functionalize nanomaterials like graphene oxide, opening up possibilities for advanced composites. frontiersin.org